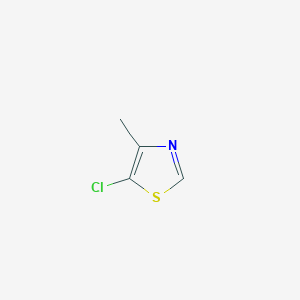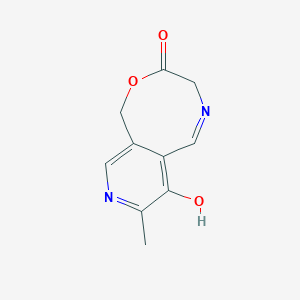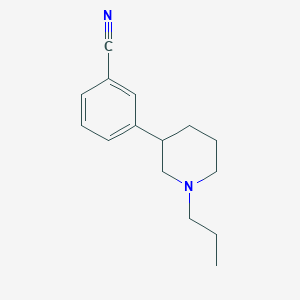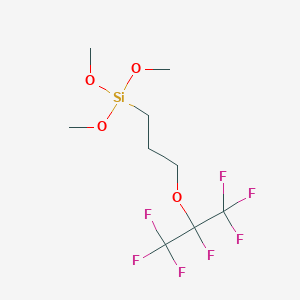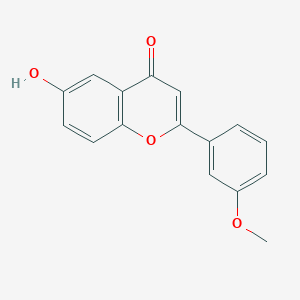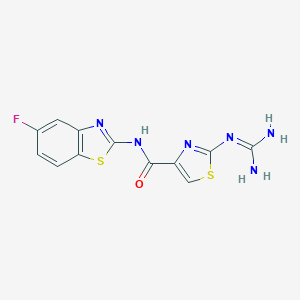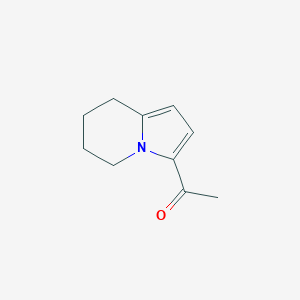
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism Of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is not fully understood, but research has suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone can have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of certain signaling pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone in lab experiments is its potential as an anti-cancer agent. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone, including further investigation into its mechanism of action, potential side effects, and applications in other areas of research. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
One of the most common methods for synthesizing 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is through a reaction between 3-indolylacetic acid and ethyl chloroformate. This reaction results in the formation of the desired compound and is relatively simple to carry out.
Scientific Research Applications
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone has been used in various scientific research applications, including studies on its potential as an anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.
properties
CAS RN |
156237-92-2 |
|---|---|
Product Name |
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroindolizin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)10-6-5-9-4-2-3-7-11(9)10/h5-6H,2-4,7H2,1H3 |
InChI Key |
QREVDVWKNINTNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C2N1CCCC2 |
Canonical SMILES |
CC(=O)C1=CC=C2N1CCCC2 |
synonyms |
Ethanone, 1-(5,6,7,8-tetrahydro-3-indolizinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



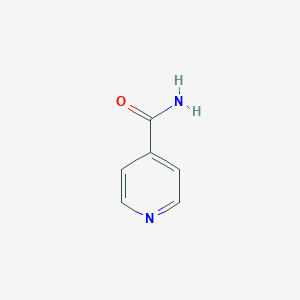
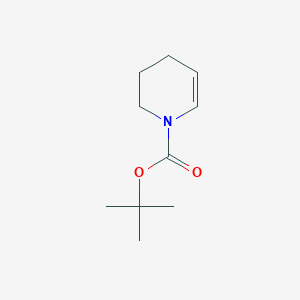
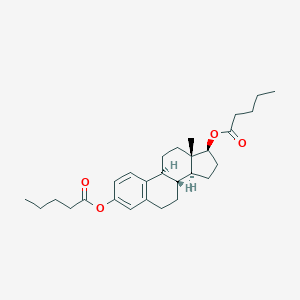
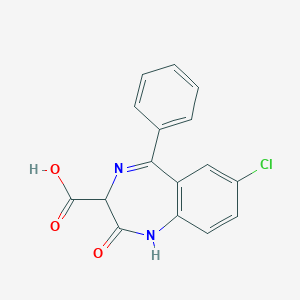
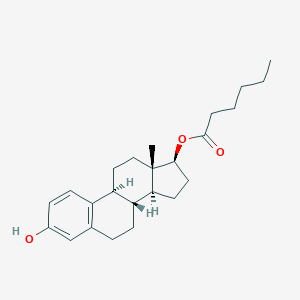
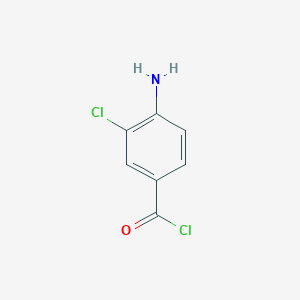
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
